molecular formula C15H14N4OS B3015846 4-Amino-6-methyl-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one CAS No. 869068-04-2

4-Amino-6-methyl-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one

Cat. No.: B3015846
CAS No.: 869068-04-2
M. Wt: 298.36
InChI Key: LHIHDBCWZFHXBB-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity

A study on the synthesis and computer-aided analysis of novel ligands for the serotonin 5-HT6 receptor highlighted the importance of the linker between the triazine moiety and aromatic substituent. The research demonstrated that certain structural features, like the presence of a naphthyl moiety, could yield high activity for the human 5-HT6 receptor, suggesting potential applications in developing new therapeutic agents targeting serotonin receptors (Łażewska et al., 2019).

Azo Dye Synthesis and Characterization

Another study involved the synthesis and characterization of a cyanurated H-acid (CHA) azo dye, focusing on its molecular orbital excitation properties for potential electronic and optic applications. This research indicates the utility of triazine derivatives in developing new materials with specific electronic and optical characteristics (Louis et al., 2021).

Antipsychotic Agent Development

Research on (piperazin-1-yl-phenyl)-arylsulfonamides, which includes structural elements similar to the chemical , showed high affinities for serotonin receptors, including 5-HT(2C) and 5-HT(6). Such compounds have potential as novel atypical antipsychotic agents, suggesting an application in the treatment of psychiatric disorders (Park et al., 2010).

D-Amino Acid Oxidase Inhibition

A series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, including compounds with structural similarities to the chemical of interest, were synthesized and identified as potent d-amino acid oxidase (DAAO) inhibitors. This suggests a potential application in the development of therapeutic agents targeting diseases associated with DAAO activity, such as schizophrenia (Hin et al., 2015).

Properties

IUPAC Name

4-amino-6-methyl-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-14(20)19(16)15(18-17-10)21-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIHDBCWZFHXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.